

Analytical methods for quantification of (1R,3S)-3-(4-Bromophenyl)cyclopentanamine

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Compound of Interest

Compound Name:	(1R,3S)-3-(4-Bromophenyl)cyclopentanamine
CAS No.:	1390706-66-7
Cat. No.:	B568923

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Executive Summary

(1R,3S)-3-(4-Bromophenyl)cyclopentanamine is a high-value chiral building block, frequently utilized in the synthesis of next-generation kinase inhibitors (e.g., ERK/MEK pathways). Its structural integrity relies on two Critical Quality Attributes (CQAs):

- Diastereomeric Purity: The ratio of the desired cis-isomer (1R,3S) to the trans-isomers.
- Enantiomeric Purity: The excess of the (1R,3S) enantiomer over its mirror image (1S,3R).

This guide provides a validated analytical framework for this molecule, moving beyond generic protocols to address the specific challenges of quantifying a primary amine on a brominated lipophilic scaffold.

Physicochemical Context & Analytical Challenges

Property	Value (Estimated)	Analytical Implication
Structure	Cyclopentyl amine with 4-bromophenyl substituent	UV Detection: The bromophenyl chromophore allows detection at 220 nm and 254 nm.
Basicity (pKa)	~9.5 (Primary Amine)	Peak Tailing: Requires high pH mobile phases or ion-pairing agents (TFA) to suppress silanol interactions.
Stereochemistry	2 Chiral Centers (1,3-substitution)	Separation: Requires orthogonal methods—RP-HPLC for diastereomers, Chiral LC for enantiomers.
Solubility	Moderate in MeOH/ACN; Low in Water	Sample Prep: Diluents should contain at least 50% organic solvent.

Method A: Achiral Purity & Assay (RP-HPLC)

Objective: Quantification of the main peak and separation of diastereomers (cis vs. trans) and process impurities (e.g., des-bromo analogs).

Rationale: Standard silica columns often cause severe tailing for amines. We utilize a "High pH" strategy using a hybrid-silica column (Waters XBridge) which is stable up to pH 12. At high pH, the amine is deprotonated (neutral), improving peak symmetry and retention.

Protocol Parameters

- Instrument: Agilent 1290 Infinity II or Waters Acquity UPLC H-Class
- Column: Waters XBridge BEH C18, 150 mm x 4.6 mm, 3.5 μ m (PN: 186003034)
- Column Temperature: 40°C
- Flow Rate: 1.0 mL/min^[1]

- Injection Volume: 5 μ L
- Detection: UV @ 220 nm (Quantification), 254 nm (Identification)

Mobile Phase Preparation:

- Mobile Phase A (MPA): 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.0 with Ammonium Hydroxide.
- Mobile Phase B (MPB): Acetonitrile (HPLC Grade).

Gradient Table:

Time (min)	% MPA	% MPB	Event
0.0	90	10	Equilibration
2.0	90	10	Isocratic Hold
15.0	10	90	Gradient Ramp
18.0	10	90	Wash
18.1	90	10	Re-equilibration
23.0	90	10	End

System Suitability Criteria:

- Tailing Factor (As): NMT 1.5 for the main peak.
- Resolution (Rs): > 2.0 between cis (target) and trans (impurity) diastereomers.
- Precision: RSD < 1.0% for 5 replicate injections.

Method B: Enantiomeric Purity (Chiral HPLC)

Objective: Determination of Enantiomeric Excess (% ee) of the (1R,3S) isomer.

Rationale: The separation of the (1R,3S) and (1S,3R) enantiomers requires a chiral selector. Amylose-based selectors (e.g., Chiralpak AD or IA) are historically superior for aromatic amines. A basic additive (Diethylamine) is mandatory to prevent non-specific binding of the amine to the silica support.

Protocol Parameters

- Mode: Normal Phase Chiral HPLC
- Column: Daicel Chiralpak AD-H, 250 mm x 4.6 mm, 5 μ m.
- Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).
 - Note: Ethanol can be substituted for IPA for different selectivity.
- Flow Rate: 1.0 mL/min^[1]
- Temperature: 25°C (Lower temperature often improves chiral resolution).
- Detection: UV @ 254 nm.

Sample Preparation: Dissolve 1.0 mg of sample in 1 mL of Ethanol (do not use pure hexane as the amine salt might not dissolve).

Expected Elution Order (Indicative):

- (1S,3R)-Enantiomer (Impurity)
- (1R,3S)-Enantiomer (Target) Note: Elution order must be confirmed by injecting a racemic standard.

Method C: Trace Quantification in Biological Matrices (LC-MS/MS)

Objective: High-sensitivity quantification (PK studies) or genotoxic impurity screening.

Rationale: The bromine atom provides a unique isotopic pattern (approx 1:1 ratio of ⁷⁹Br and ⁸¹Br), which serves as a powerful confirmation tool in Mass Spectrometry, reducing false

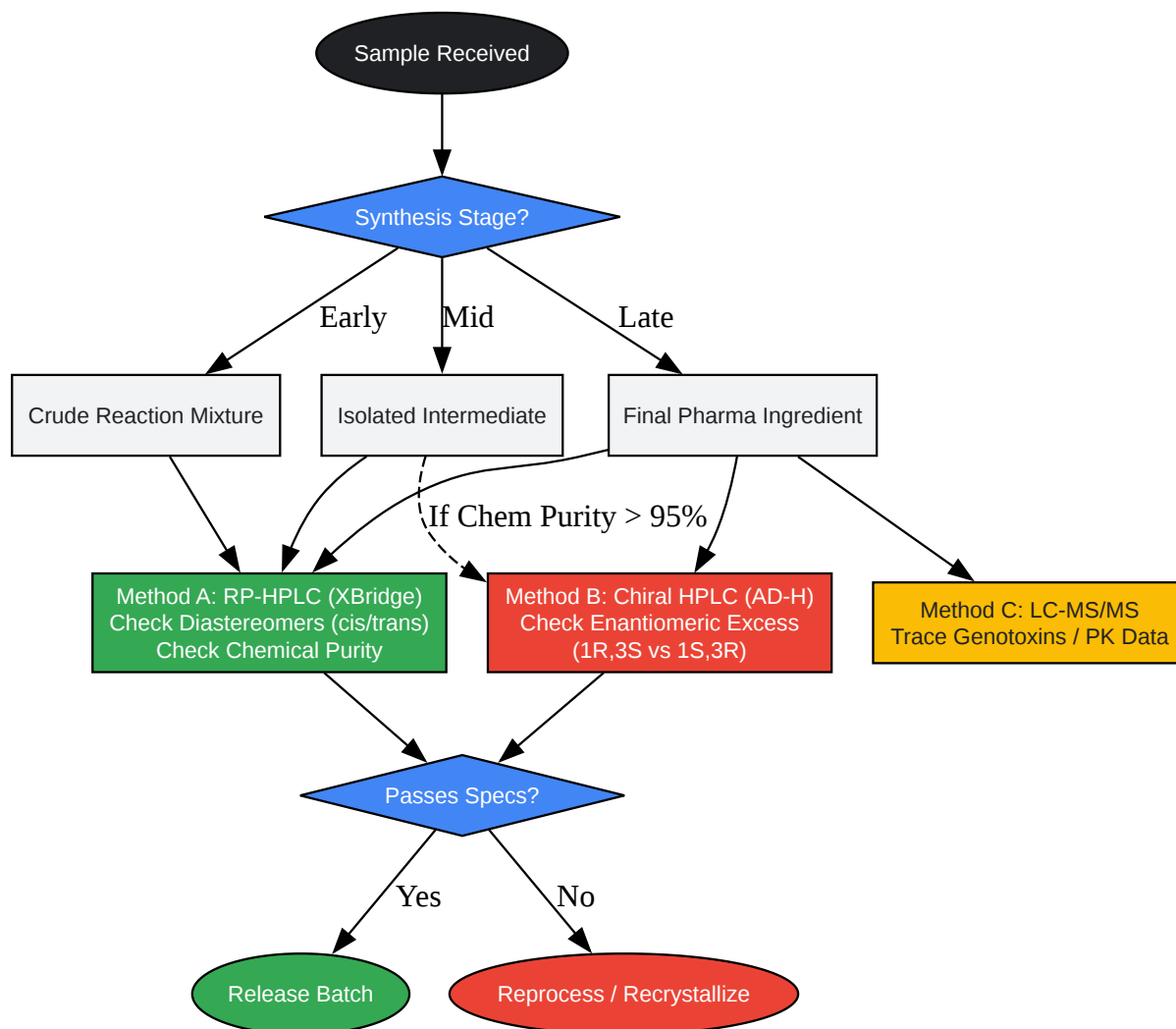
positives.

Protocol Parameters

- MS Source: ESI Positive Mode (M+H)⁺
- MRM Transitions:
 - Quantifier: 240.0 -> 159.1 (Loss of Br)
 - Qualifier: 242.0 -> 161.1 (81Br isotope transition)
- Column: Phenomenex Kinetex F5 (Pentafluorophenyl), 100 x 2.1 mm, 1.7 μm.
 - Why F5? PFP phases offer unique selectivity for halogenated aromatics compared to C18.

Analytical Workflow & Logic Map

The following diagram illustrates the decision process for selecting the appropriate analytical method based on the synthesis stage.



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Caption: Analytical Decision Matrix for **(1R,3S)-3-(4-Bromophenyl)cyclopentanamine** characterization.

References

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